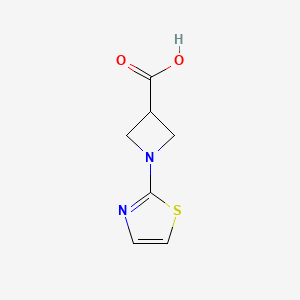

1-(Thiazol-2-yl)azetidin-3-carbonsäure

Übersicht

Beschreibung

1-(Thiazol-2-yl)azetidine-3-carboxylic acid, commonly known as TAAC, is a cyclic amino acid with potential biological activity. It is a derivative of N-(1,3-thiazol-2-yl)azetidine-3-carboxamide .

Molecular Structure Analysis

The molecular formula of 1-(Thiazol-2-yl)azetidine-3-carboxylic acid is C7H8N2O2S, and its molecular weight is 184.22 g/mol. Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity .Physical and Chemical Properties Analysis

1-(Thiazol-2-yl)azetidine-3-carboxylic acid is a powder at room temperature . The melting point of a related compound was found to be 308°C .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Thiazolderivate, einschließlich derer mit dem Azetidin-3-carbonsäure-Rest, sind für ihre antibakteriellen Eigenschaften bekannt. Diese Verbindungen können so konzipiert werden, dass sie eine Vielzahl mikrobieller Krankheitserreger angreifen, was ein Potenzial als neue antibakterielle Mittel in einer Zeit darstellt, in der Antibiotikaresistenz ein wachsendes Problem ist .

Antikrebsaktivität

Forschungen haben gezeigt, dass bestimmte Thiazolverbindungen eine potente Antikrebsaktivität aufweisen. Sie können so synthetisiert werden, dass sie mit bestimmten Krebszelllinien interagieren, wobei zytotoxische Wirkungen induziert werden, die zur Entwicklung neuer antineoplastischer Medikamente führen können .

Entzündungshemmende und analgetische Wirkungen

Die entzündungshemmenden und analgetischen Eigenschaften von Thiazolderivaten machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente. Ihr Wirkmechanismus beinhaltet häufig die Modulation biochemischer Pfade, die mit Entzündungen und Schmerzempfindung verbunden sind .

Neuroprotektive Anwendungen

Thiazolverbindungen haben sich als vielversprechend im Bereich der Neuroprotektion erwiesen und könnten zur Behandlung neurodegenerativer Erkrankungen beitragen. Ihre Fähigkeit, die Neurotransmittersynthese zu modulieren und Nervengewebe vor Schäden zu schützen, ist in der Neurowissenschaftlichen Forschung von großem Interesse .

Antivirale Eigenschaften

Angesichts des anhaltenden Bedarfs an wirksamen antiviralen Medikamenten sind Thiazolderivate, die eine anti-HIV-Aktivität aufweisen oder gegen andere Viren wirken, von großer Bedeutung. Diese Verbindungen können so zugeschnitten werden, dass sie die Virusreplikation oder Proteinfunktion stören, wodurch ein Weg zu neuartigen antiviralen Therapien eröffnet wird .

Landwirtschaftliche Chemikalien

Im Agrarsektor werden Thiazolderivate aufgrund ihrer fungiziden und herbiziden Eigenschaften eingesetzt. Sie können in Verbindungen eingearbeitet werden, die Pflanzen vor Pilzinfektionen schützen und das Unkrautwachstum kontrollieren, was zu einer Steigerung der landwirtschaftlichen Produktivität beiträgt .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors in physiological systems .

Mode of Action

Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives have been associated with a broad range of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 1-(Thiazol-2-yl)azetidine-3-carboxylic acid.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemische Analyse

Biochemical Properties

1-(Thiazol-2-yl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can enhance the antioxidant properties of the compound, making it useful in mitigating oxidative damage in cells.

Cellular Effects

The effects of 1-(Thiazol-2-yl)azetidine-3-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, thereby affecting cellular metabolism and function. For example, it can upregulate the expression of anti-inflammatory cytokines while downregulating pro-inflammatory ones, leading to a reduction in inflammation.

Molecular Mechanism

At the molecular level, 1-(Thiazol-2-yl)azetidine-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as transcription factors, and alter their activity . This binding can lead to changes in gene expression, either by activating or inhibiting the transcription of target genes. Additionally, the compound can inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Thiazol-2-yl)azetidine-3-carboxylic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, such as enhanced antioxidant capacity and reduced inflammatory responses.

Dosage Effects in Animal Models

The effects of 1-(Thiazol-2-yl)azetidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced.

Metabolic Pathways

1-(Thiazol-2-yl)azetidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . The compound can influence metabolic flux, leading to changes in the levels of various metabolites. For instance, it can increase the production of glutathione, a key antioxidant, thereby enhancing the cell’s ability to combat oxidative stress.

Transport and Distribution

Within cells and tissues, 1-(Thiazol-2-yl)azetidine-3-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to areas where it can exert its effects, such as sites of inflammation or oxidative stress. The compound’s distribution is influenced by its affinity for certain cellular compartments, which can affect its overall efficacy.

Subcellular Localization

The subcellular localization of 1-(Thiazol-2-yl)azetidine-3-carboxylic acid is critical for its activity. The compound is often found in the cytoplasm, where it can interact with various enzymes and proteins . It may also localize to the nucleus, where it can influence gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can further direct the compound to specific subcellular compartments, enhancing its functional specificity.

Eigenschaften

IUPAC Name |

1-(1,3-thiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c10-6(11)5-3-9(4-5)7-8-1-2-12-7/h1-2,5H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXRABVQRRDYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

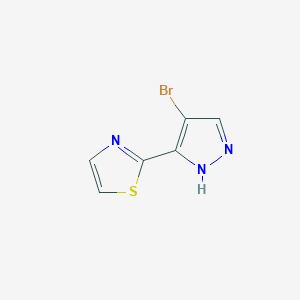

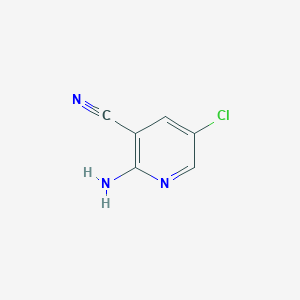

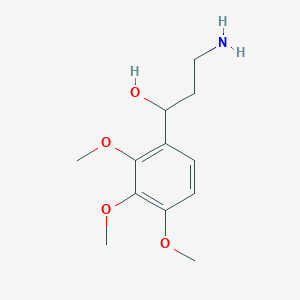

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)

![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B1444004.png)

![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)

![4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1444024.png)